2,4-Difluoro-3-phenoxytoluene
Description
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine chemistry a vibrant and rapidly expanding area of research. Within this domain, the compound 2,4-Difluoro-3-phenoxytoluene emerges as a notable, though not widely commercialized, structural motif. Its study provides a window into the broader trends and synthetic strategies that define modern chemical science.
Fluorinated aromatic ethers are a class of organic compounds characterized by a diaryl ether linkage where one or both aromatic rings are substituted with fluorine atoms. The introduction of fluorine, the most electronegative element, imparts unique characteristics to these molecules. mdpi.com These properties include enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, which can profoundly influence how a molecule interacts with biological systems. nih.govnus.edu.sgnih.gov
Consequently, this class of compounds is of high interest in several scientific sectors:
Medicinal Chemistry: The substitution of hydrogen with fluorine can block metabolic pathways, leading to drugs with improved pharmacokinetic profiles and greater efficacy. Fluorinated aromatic ethers are found in various therapeutic agents. nih.govnih.gov
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the potency and stability of pesticides and herbicides. beilstein-journals.org
Materials Science: The unique electronic properties and stability conferred by fluorine make these ethers valuable in the development of advanced materials, such as polymers and liquid crystals with specific thermal and electrical characteristics. beilstein-journals.org
The carbon-fluorine bond is exceptionally strong, contributing to the chemical and thermal robustness of these compounds. sfb1349.de This stability, combined with the nuanced electronic effects of fluorine, allows chemists to fine-tune molecular properties for specific applications, making fluorinated aromatic ethers a cornerstone of modern molecular design. mdpi.com
This compound (CAS Number: 1434722-11-8) is a specific example of a fluorinated aromatic ether. lookchem.com It features a toluene (B28343) molecule connected to a phenyl group via an ether linkage, with two fluorine atoms substituting the toluene ring at positions 2 and 4.
The synthesis of diaryl ethers like this compound typically relies on well-established methodologies in organic chemistry. The primary routes involve the formation of the carbon-oxygen ether bond between two aromatic rings. Given the structure of this compound, its synthesis would likely proceed via one of two major pathways: Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed coupling reaction, such as the Ullmann condensation.
| General Synthetic Method | Description | Typical Reactants |
| Nucleophilic Aromatic Substitution (SNAr) | A nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The reaction is facilitated by electron-withdrawing groups (like fluorine) on the aromatic ring. masterorganicchemistry.com In this case, a phenoxide would attack a difluorotoluene derivative. beilstein-journals.orglibretexts.org | A phenol (B47542) derivative (e.g., sodium phenolate) and an activated aryl halide (e.g., 1-Bromo-2,4-difluoro-3-methylbenzene). masterorganicchemistry.com |
| Ullmann Condensation | A copper-catalyzed reaction that couples an aryl halide with a phenol. scielo.org.mxresearchgate.net This method is robust and widely used for diaryl ether synthesis, often tolerant of various functional groups. organic-chemistry.orgacs.orgarkat-usa.org | An aryl halide (e.g., 3-Bromo-4-fluoro-toluene), a phenol, and a copper catalyst (e.g., Copper(I) oxide). scielo.org.mxprepchem.com |
| Buchwald-Hartwig Amination (Etherification variant) | A palladium-catalyzed cross-coupling reaction. While originally for C-N bond formation, it has been adapted for C-O bond formation to create diaryl ethers. | An aryl halide or triflate, a phenol, a palladium catalyst, and a suitable ligand. |
This table presents generalized synthetic strategies applicable to diaryl ethers.
The primary research trajectory for this compound is its functionalization into other valuable chemical entities. The difluorophenoxy-toluene core provides a stable, lipophilic scaffold that can be chemically modified to explore structure-activity relationships in drug discovery programs. For instance, the methyl group can be oxidized or halogenated to introduce new functional groups, paving the way for the construction of larger, more intricate molecular architectures.
A key aspect of its academic relevance lies in its role in synthesizing fluorinated amino acids and other potentially bioactive compounds. molaid.comlookchem.com The presence of the difluorophenoxy moiety is a strategic design choice, intended to confer the beneficial properties of fluorine to the target molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10F2O |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
1,3-difluoro-4-methyl-2-phenoxybenzene |
InChI |
InChI=1S/C13H10F2O/c1-9-7-8-11(14)13(12(9)15)16-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
IVEBQHLSXLVJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC2=CC=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Difluoro 3 Phenoxytoluene and Analogues
Aryl Ether Formation Strategies
The construction of the aryl ether linkage is the critical step in synthesizing 2,4-Difluoro-3-phenoxytoluene. The primary methods involve copper-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The Ullmann condensation is a classic and widely adapted method for forming carbon-oxygen bonds between aryl groups. wikipedia.orgmdpi.com Modern variations utilize catalytic amounts of copper, often supported by ligands, to achieve milder reaction conditions and broader substrate applicability compared to traditional protocols that required stoichiometric copper and high temperatures. wikipedia.orgamazonaws.com
A specific method for synthesizing this compound involves the copper-catalyzed coupling of 2,6-Difluoro-3-methylphenol (B1304721) with phenyl boronic acid. In a documented procedure, this transformation was achieved in the presence of copper(II) acetate (B1210297) as the catalyst. google.com The reaction uses pyridine (B92270) as both a base and a ligand, with pyridine N-oxide also present, and proceeds at room temperature to afford the desired product in good yield. google.com
| Reactant A | Reactant B | Catalyst | Reagents | Solvent | Yield |
|---|---|---|---|---|---|
| 2,6-Difluoro-3-methylphenol | Phenyl Boronic Acid | Copper(II) acetate | Pyridine, Pyridine N-oxide, 4A Molecular Sieves | DCM | 74% |
The precise mechanism of copper-catalyzed O-arylation has been a subject of extensive study, and while several pathways have been proposed, a consensus points towards a catalytic cycle involving Cu(I) as the key active species. amazonaws.comrsc.org Even when starting with Cu(0) or Cu(II) sources, it is believed that a Cu(I) species is generated in situ. rsc.org
The most widely accepted mechanism for the coupling of phenols proceeds through a Cu(I)/Cu(III) cycle: wikipedia.orgamazonaws.comorganic-chemistry.org
Formation of Copper Alkoxide: The Cu(I) catalyst reacts with the phenol (B47542) (or its corresponding phenoxide) to form a copper(I) phenoxide intermediate.
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This step forms a transient, high-valent Cu(III) intermediate. amazonaws.comorganic-chemistry.org
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the final diaryl ether product and regenerate the active Cu(I) catalyst, thus completing the catalytic cycle. nih.gov
An alternative pathway involving a single electron transfer (SET) mechanism has also been proposed, particularly depending on the ligand and substrates involved. nih.gov However, for many O-arylation reactions, the oxidative addition-reductive elimination pathway is considered predominant. amazonaws.com
The evolution of the Ullmann reaction from stoichiometric, high-temperature conditions to milder, catalytic processes is largely due to the development of sophisticated ligand systems. amazonaws.comacs.org The choice of ligand, base, solvent, and temperature are all critical parameters that can significantly impact reaction efficiency, yield, and scope. acs.org
Ligand Systems: The introduction of chelating ligands, such as diamines, amino acids, and N- or O-based bidentate systems, is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle at lower temperatures. amazonaws.comacs.org
Diamine Ligands: Ligands like N,N'-dimethylethylenediamine (DMEDA) and 1,10-phenanthroline (B135089) have proven highly effective in promoting C-O bond formation. nih.govacs.orgnih.gov For instance, computational and experimental studies have shown that a 1,10-phenanthroline ligand can selectively promote O-arylation over N-arylation. nih.gov
Amino Acids: L-proline is another simple and effective ligand used in copper-catalyzed arylations. mdpi.com
Oxalamides: N,N'-bis(2-phenylphenyl) oxalamide has been used to achieve diaryl ether formation with very low catalyst loadings (0.2-2 mol %). researchgate.net
Reaction Parameters:
Base: Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or phosphates like potassium phosphate (B84403) (K₃PO₄). nih.govacs.org The strength and physical properties (e.g., particle size) of the base can have a dramatic impact on the reaction. acs.org
Solvent: While traditional Ullmann reactions used high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), modern ligand-based systems can be effective in a wider range of solvents, including dimethyl sulfoxide (B87167) (DMSO), toluene (B28343), or acetonitrile. wikipedia.orgnih.govacs.org
Temperature: The use of appropriate ligands has enabled many copper-catalyzed O-arylations to proceed at significantly lower temperatures (e.g., 70-120 °C) compared to the classical conditions (often >200 °C). wikipedia.orgacs.orgresearchgate.net
| Ligand | Base | Solvent | Temperature | Observation | Reference |
|---|---|---|---|---|---|
| 1,10-Phenanthroline | K₂CO₃ | DMSO | 70 °C | Optimal conditions for high-yield synthesis of benzofuro[3,2-c]quinolin-6(5H)-ones via tandem O-arylation. | acs.org |
| L-Proline | K₂CO₃ | DMSO | 90 °C | Effective for the synthesis of a 3-(4-bromophenoxy)phenol derivative. | mdpi.com |
| N,N-Dimethylglycine HCl | Cs₂CO₃ | DMF | Not Specified | Used for coupling resorcinol (B1680541) with 1-bromo-3,5-dimethoxybenzene. | mdpi.com |
| Ethylene Glycol | K₃PO₄ | propan-2-ol | Not Specified | An early, simple protocol for coupling functionalized arylating agents. | acs.org |
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. rsc.org In the context of fluorinated compounds, this approach can be highly effective.
An alternative synthesis of this compound utilizes a phenoxylation reaction mediated by cesium fluoride (B91410) (CsF). google.com In this method, 2,6-difluoro-3-methylphenol is treated with an electrophilic phenyl partner, 2-trimethylsilyloxyphenyl triflate, in the presence of CsF. google.com The cesium fluoride acts as a base to deprotonate the phenol, generating a nucleophilic phenoxide. This phenoxide then displaces the triflate group—an excellent leaving group—from the aromatic ring to form the desired ether linkage. This method avoids the use of a transition metal catalyst.
| Reactant A | Reactant B | Promoter/Base | Solvent | Key Feature |
|---|---|---|---|---|
| 2,6-Difluoro-3-methylphenol | 2-trimethylsilyloxyphenyl triflate | Cesium fluoride (CsF) | Acetonitrile | Transition-metal-free C-O bond formation. |
Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluorinated Aryl Ethers
Comparison with Alternative Fluorination Strategies for Aromatic Systems
The introduction of fluorine into aromatic rings is a critical step in the synthesis of many modern materials and pharmaceuticals, driven by the unique properties fluorine imparts, such as enhanced metabolic stability and lipophilicity. numberanalytics.comnumberanalytics.com A variety of methods exist, each with distinct advantages and limitations.
Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine atom ("F+"). Common agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. numberanalytics.comalfa-chemistry.com These reagents are known for their versatility in fluorinating electron-rich aromatic and heteroaromatic compounds, often under mild conditions. alfa-chemistry.comalfa-chemistry.com The mechanism can be complex, sometimes involving a polar SEAr pathway where the C-H bond cleavage is not the rate-determining step. researchgate.net For some substrates, zirconium tetrachloride (ZrCl₄) has been shown to catalyze the ortho-C–H fluorination using NFSI as the fluorine source. rsc.org
Nucleophilic Aromatic Substitution (SNAr): This classic method involves the displacement of a leaving group (typically a halide or nitro group) on an electron-deficient aromatic ring by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comacs.org The reaction proceeds through a negatively charged Meisenheimer intermediate, and its scope is traditionally limited to substrates with strong electron-withdrawing groups. scispace.com Recent advances have focused on developing highly reactive, anhydrous fluoride sources like tetramethylammonium (B1211777) fluoride (Me₄NF) and employing phase-transfer catalysts or crown ethers to improve efficiency under milder conditions. alfa-chemistry.comacs.org
Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts have become instrumental in expanding the scope of aromatic fluorination. numberanalytics.comrsc.org Buchwald and Hartwig developed palladium-catalyzed methods for C-F bond formation from aryl halides or triflates, which can be effective for a broader range of substrates, including electron-rich and sterically hindered ones. beilstein-journals.orgchemistryworld.comacs.org However, challenges such as catalyst deactivation and the formation of regioisomeric byproducts via benzyne (B1209423) intermediates can occur. acs.org Copper-catalyzed fluorination, often involving CuF₂, can also be effective but may require high temperatures. rsc.org
Advanced and Novel Strategies: Newer techniques are continually emerging. Photocatalysis, for instance, uses light to generate reactive intermediates under exceptionally mild conditions, enabling the fluorination of both activated and unactivated C-H bonds. numberanalytics.com Cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) is another innovative photoredox-catalyzed method that reverses the typical electronic requirements of SNAr, allowing for the fluorination of electron-rich arenes. nih.govnih.gov
Table 1: Comparison of Aromatic Fluorination Strategies
| Strategy | Fluorine Source | Typical Substrates | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor, NFSI, CF₃OF alfa-chemistry.comacs.org | Electron-rich arenes, phenols, anilines acs.org | Direct C-H functionalization, mild conditions | Regioselectivity can be challenging numberanalytics.com, expensive reagents |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF, Me₄NF acs.org | Electron-deficient arenes (e.g., nitroarenes) acs.org | Operationally simple, cost-effective fluoride sources | Limited to activated substrates, often harsh conditions scispace.com |
| Transition Metal-Catalyzed Fluorination | Metal fluorides, CsF beilstein-journals.org | Aryl halides, triflates, boronic acids rsc.orgrsc.org | Broad substrate scope, high functional group tolerance | Catalyst cost and sensitivity, potential side reactions acs.orgbeilstein-journals.org |
| Photoredox Catalysis | Various F sources | Electron-rich and unactivated arenes nih.govnih.gov | Very mild conditions, novel reactivity (CRA-SNAr) nih.gov | Requires specialized photocatalysts and equipment |
Precursor Synthesis and Building Block Derivatization
3-Bromo-4-fluorotoluene (B1266451) is a critical building block for creating the 3-phenoxy-4-fluorotoluene scaffold. google.com It is an organic compound with the molecular formula C₇H₆BrF. ontosight.ai Direct bromination of 4-fluorotoluene (B1294773) typically yields a mixture of isomers, with the 2-bromo-4-fluorotoluene (B74383) often being a significant byproduct. google.com
To enhance the regioselectivity toward the desired 3-bromo isomer, specific catalytic systems have been developed. A patented process describes the bromination of 4-fluorotoluene with bromine in glacial acetic acid, using iron powder and iodine as catalysts. google.comgoogle.com This method significantly increases the proportion of 3-bromo-4-fluorotoluene relative to its 2-bromo isomer. google.com The reaction is typically conducted at temperatures between 20°C and 35°C. google.com An alternative laboratory-scale synthesis of a related compound, 3-bromo-4-fluoronitrobenzene, uses 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in acetic acid, achieving high yields under mild conditions. researchgate.net
Table 2: Exemplary Synthesis of 3-Bromo-4-fluorotoluene
| Reactants | Catalyst/Solvent | Temperature | Time | Product Distribution (Relative) | Reference |
|---|---|---|---|---|---|
| 4-fluorotoluene, Bromine | Iron powder, Iodine / Glacial Acetic Acid | 25-27 °C | 3-18 hours | Markedly increased proportion of 3-bromo isomer | google.com |
| 4-fluorotoluene, Bromine | Aluminum tribromide | -15 °C to +10 °C | Not specified | 88% 2-bromo, 8% 3-bromo, 4% dibromo | google.com |
The synthesis of diaryl ethers containing multiple fluorine atoms, such as this compound, may require advanced fluorination techniques applied either to the precursors or to the assembled diaryl ether skeleton. The choice of method depends heavily on the electronic nature of the substrate and the desired regioselectivity. numberanalytics.comnumberanalytics.com
Modern Electrophilic Fluorination: For introducing a fluorine atom onto an already existing aromatic ring, electrophilic fluorinating agents are widely used. alfa-chemistry.com
Selectfluor (F-TEDA-BF₄) is a stable, powerful, and versatile reagent capable of fluorinating electron-rich aromatic compounds and enamines, often in high yield. alfa-chemistry.com
N-Fluorobenzenesulfonimide (NFSI) is another stable and safe fluorinating agent with high electrophilicity, soluble in many organic solvents. alfa-chemistry.com It has been successfully used in palladium-catalyzed C-H bond fluorination of (hetero)aromatic compounds bearing directing groups. rsc.org
Modern Nucleophilic Fluorination: Nucleophilic fluorination is crucial, especially for introducing fluorine-18 (B77423) in PET imaging, but also for general synthesis. scispace.com
The challenge often lies in the low solubility and nucleophilicity of common fluoride salts. alfa-chemistry.com
Strategies to overcome this include the use of anhydrous tetralkylammonium fluoride salts (e.g., Me₄NF, TBAF), which are highly reactive, or the use of phase-transfer catalysts and crown ethers to enhance the reactivity of less expensive salts like KF. alfa-chemistry.comacs.org
Photoredox catalysis has enabled the nucleophilic fluorination of electron-rich fluoroarenes, a transformation not feasible under traditional SNAr conditions. nih.govnih.gov
Transition-Metal Catalysis: This area has seen significant growth.
Palladium-catalyzed fluorination , pioneered by Buchwald, allows for the conversion of aryl triflates and halides to aryl fluorides using a fluoride source. beilstein-journals.org The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of this method. wikipedia.org
Copper-catalyzed reactions offer a more economical alternative to palladium for certain transformations, including both C-O bond formation (Ullmann reaction) and C-F bond formation. rsc.orgrsc.org Ligand development has also been key to enabling milder conditions for Ullmann-type diaryl ether syntheses. beilstein-journals.orgorganic-chemistry.org
Reactivity and Derivatization Chemistry of 2,4 Difluoro 3 Phenoxytoluene
Electrophilic Functionalization
Electrophilic functionalization involves the reaction of an electron-rich molecule with an electrophile, an electron-deficient species. In the context of aromatic compounds, this often refers to electrophilic aromatic substitution, where an atom on the aromatic ring is replaced by an electrophile. jmu.edu The presence of activating or deactivating groups on the aromatic ring influences the rate and regioselectivity of these reactions. uni-regensburg.de
Regioselective Halogenation Reactions (e.g., Bromination with N-Bromosuccinimide)
Regioselective reactions favor the formation of one constitutional isomer over others. Halogenation of aromatic compounds is a key transformation, and N-Bromosuccinimide (NBS) is a widely used reagent for bromination. organic-chemistry.orgresearchgate.net Depending on the reaction conditions and the substrate, NBS can participate in radical or electrophilic bromination pathways. organic-chemistry.org
In a documented synthesis, 2,4-difluoro-3-phenoxytoluene undergoes benzylic bromination, a radical substitution reaction, rather than an electrophilic aromatic substitution on the ring. google.comgoogleapis.com This reaction specifically targets the methyl group attached to the difluorophenoxy ring. The product of this reaction is 1-(bromomethyl)-2,4-difluoro-3-phenoxybenzene. google.com This indicates that under the specified conditions, the benzylic position is more reactive towards radical bromination than the aromatic rings are towards electrophilic attack.
For activated aromatic compounds, NBS can be used for electrophilic nuclear bromination, often yielding para-substituted products with high regioselectivity. researchgate.net The reactivity and selectivity can be influenced by catalysts, solvents, and the nature of the substituents on the aromatic ring. researchgate.netnih.gov For instance, studies on aralkyl ketones show that with activating groups, nuclear bromination is favored, whereas with deactivating groups, α-bromination at the carbonyl group occurs. nih.gov
Investigation of Reaction Conditions and Initiators (e.g., Azabisisobutyronitrile)
The conditions under which a reaction is performed are critical to its outcome. In the case of bromination with NBS, the choice of initiator can determine the reaction pathway. Azabisisobutyronitrile (AIBN) is a well-known free radical initiator. google.comnih.gov
The bromination of this compound to yield 1-(bromomethyl)-2,4-difluoro-3-phenoxybenzene is explicitly carried out using NBS in the presence of AIBN as a radical initiator. google.comgoogleapis.com The reaction is typically conducted in a non-polar solvent like carbon tetrachloride at elevated temperatures (e.g., 80-90 °C) under an inert atmosphere. google.comgoogleapis.com The use of AIBN confirms that this specific transformation proceeds via a free radical mechanism, targeting the benzylic protons of the methyl group, rather than through an electrophilic attack on the aromatic rings. google.com
Table 1: Conditions for Benzylic Bromination of this compound Data sourced from patent literature. google.comgoogleapis.com
| Parameter | Value |
| Substrate | This compound |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | Azabisisobutyronitrile (AIBN) |
| Solvent | Carbon tetrachloride |
| Temperature | 80-90 °C |
| Atmosphere | Inert |
| Primary Product | 1-(Bromomethyl)-2,4-difluoro-3-phenoxybenzene |
Pathways of Electrophilic Attack on the Aromatic Rings
While the documented derivatization of this compound involves radical bromination, it is useful to consider the theoretical pathways for electrophilic attack on its two aromatic rings. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents.
Ring A (Difluoro-methyl-phenoxy ring): This ring contains two fluorine atoms, a methyl group, and a phenoxy group.
Fluorine: Halogens are deactivating but ortho, para-directing due to a balance between their inductive electron-withdrawal and resonance electron-donation. jmu.edu
Methyl (-CH₃): An activating, ortho, para-directing group.
Phenoxy (-OPh): An activating, ortho, para-directing group.
Ring B (Phenoxy ring): This ring is substituted with the difluoro-tolyl-ether group (-O-Ar). This ether linkage acts as an activating, ortho, para-directing group.
The positions for electrophilic attack are determined by the cumulative electronic effects of these substituents. The activating groups (-CH₃, -OPh) will direct incoming electrophiles to the positions ortho and para to them, while the deactivating fluorine atoms will slow the reaction down. The precise site of substitution would depend on the interplay of these directing effects and steric hindrance. Highly activated aromatic compounds are susceptible to electrophilic functionalization, and the introduction of an amino group, for example, can significantly enhance reactivity for enantioselective Friedel–Crafts alkylations. rsc.org
Transformations under Specialized Conditions
Oxidative Processes and Proposed Degradation Pathways for Fluorinated Aromatics
Fluorinated aromatic compounds are generally persistent in the environment due to the high strength of the carbon-fluorine (C-F) bond. mdpi.com Their degradation, particularly under aerobic conditions, often involves oxidative pathways. mdpi.comresearchgate.net Microorganisms have evolved enzymatic systems, such as monooxygenases and dioxygenases, that can initiate the breakdown of these stable molecules. mdpi.comnih.gov
The key step in the aerobic degradation of many fluoroaromatics is oxidative defluorination. mdpi.com This process involves the enzymatic incorporation of oxygen into the aromatic ring, which can lead to the formation of unstable intermediates like fluorohydrins. mdpi.com These intermediates can then spontaneously eliminate a fluoride (B91410) ion. mdpi.com The degradation of fluorinated phenolic compounds by plant peroxidases, for example, demonstrates this principle, where increased fluorination can sometimes slow the rate of degradation. nih.gov In some cases, the position of the fluorine atom determines whether an unstable intermediate is formed, leading to fluoride elimination, or if a stable, dead-end metabolite is produced. researchgate.net
Anaerobic degradation of fluoroaromatics has also been reported, although the enzymatic mechanisms are less understood. asm.org For some compounds like 4-fluorobenzoate, degradation can proceed in the absence of oxygen. asm.org
Biocatalytic Transformations of Related Fluorinated Aryl Ethers (e.g., Fungal Models like Cunninghamella elegans)
Fungi, particularly filamentous fungi like Cunninghamella elegans, are known for their ability to metabolize a wide range of foreign compounds (xenobiotics), including fluorinated drugs and pollutants. mdpi.comacs.org This capability is largely due to their versatile enzymatic systems, especially cytochrome P450 monooxygenases, which can perform various oxidative reactions like hydroxylation and dealkylation. mdpi.comscience.gov C. elegans is often used as a microbial model to simulate mammalian drug metabolism. acs.orgscience.gov
Studies on fluorinated compounds using C. elegans have shown that the fungus can hydroxylate aromatic rings. science.govucd.ie For instance, research on fluorinated biphenyl (B1667301) derivatives demonstrated that the fungus could hydroxylate the non-fluorinated ring. ucd.ie When the site of microbial oxidation was blocked with a fluorine atom, the biotransformation was inhibited, showcasing the potential to use this method to predict and enhance metabolic stability in drug design. ucd.ie
In the context of fluorinated aryl ethers, bacterial strains have been shown to degrade compounds like 4-fluoro- (B1141089) and 4,4'-difluoro-diphenyl ether through dioxygenase-catalyzed oxidation, forming intermediates such as fluorophenol and fluorocatechol. mdpi.com Fungi like C. elegans employ similar oxidative strategies, such as hydroxylation and O-dealkylation, to transform fluorinated xenobiotics, which can alter their structure and reduce their environmental persistence. mdpi.com
Table 2: Fungal Biotransformation Pathways for Fluorinated Compounds General pathways observed in fungi like C. elegans. mdpi.comscience.gov
| Transformation Type | Description | Result |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Increases polarity and water solubility. |
| O-Dealkylation | Cleavage of an ether bond. | Can break down aryl ether structures. |
| N-Dealkylation | Removal of an alkyl group from a nitrogen atom. | Metabolizes compounds with N-alkyl groups. |
| Amide Hydrolysis | Cleavage of an amide bond. | Breaks down amide-containing molecules. |
| Ring Cleavage | Opening of the aromatic ring structure. | Leads to further degradation. |
Advanced Characterization and Computational Studies of 2,4 Difluoro 3 Phenoxytoluene
Spectroscopic Analysis for Elucidating Molecular Structure and Dynamics
Spectroscopic methods are fundamental in determining the precise architecture and behavior of molecules. For 2,4-Difluoro-3-phenoxytoluene, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational/Electronic Spectroscopy provides a comprehensive structural profile. While specific experimental data for this compound is not widely published, its spectroscopic characteristics can be reliably predicted based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the local electronic environment of other sensitive nuclei like ¹⁹F.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and aromatic protons. The methyl group protons would appear as a sharp singlet. Protons on the difluorinated ring and the phenoxy ring would present as complex multiplets due to spin-spin coupling between adjacent protons (³JHH) and through-space or through-bond coupling with fluorine nuclei (JHF).
¹³C NMR: The carbon spectrum will display unique resonances for each of the 13 carbon atoms. Carbons directly bonded to the highly electronegative fluorine and oxygen atoms will be significantly deshielded, appearing at higher chemical shifts. The signals for the fluorine-bearing carbons will also exhibit splitting due to one-bond carbon-fluorine coupling (¹JCF), which is typically large.
¹⁹F NMR: The fluorine NMR spectrum provides direct information about the electronic environment of the fluorine atoms. Two distinct signals are expected for the fluorine atoms at the C-2 and C-4 positions. These signals would likely appear as doublets of doublets due to coupling with each other (JFF) and with nearby protons (JHF). The prediction of ¹⁹F NMR chemical shifts can be refined using quantum chemical methods like Density Functional Theory (DFT). nih.govnih.gov
Predicted NMR Data for this compound Note: These are predicted values based on analogous structures and established substituent effects. Actual experimental values may vary.
¹H NMR (Predicted)| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ | ~2.3 | s (singlet) |
¹³C NMR (Predicted)
| Carbons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ | ~16 | q (quartet) |
| Aromatic C's | 110 - 160 | m (multiplet) |
| C-F | 150 - 160 | d (doublet, large ¹JCF) |
¹⁹F NMR (Predicted)
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| F at C-2 | -120 to -140 | dd (doublet of doublets) |
| F at C-4 | -120 to -140 | dd (doublet of doublets) |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and offers clues to the molecular structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₃H₁₀F₂O, with a monoisotopic mass of approximately 220.0699 Da.
Upon electron ionization (EI), the molecule would form a molecular ion (M⁺•), which would then undergo characteristic fragmentation. The most probable fragmentation pathways involve the cleavage of the ether bond and the loss of the methyl group. The stability of the resulting fragments, such as resonance-stabilized carbocations, often dictates the most abundant peaks in the spectrum.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 220 | [C₁₃H₁₀F₂O]⁺• | Molecular Ion (M⁺•) |
| 205 | [C₁₂H₇F₂O]⁺ | Loss of a methyl radical (•CH₃) |
| 127 | [C₇H₄F₂]⁺ | Cleavage of ether bond |
| 93 | [C₆H₅O]⁺ | Cleavage of ether bond |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy probe the bonding and electronic transitions within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule's functional groups. Key absorptions for this compound would include strong C-F stretching vibrations, C-O-C stretching from the ether linkage, C-H stretching from the aromatic rings and methyl group, and C=C stretching from the aromatic rings.
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by absorptions corresponding to π → π* electronic transitions within the two aromatic rings. The presence of the fluorine, phenoxy, and methyl substituents will cause a bathochromic (red) shift compared to unsubstituted benzene (B151609).
Predicted Vibrational and Electronic Spectroscopy Data
| Spectroscopy Type | Region | Description of Transition |
|---|---|---|
| IR | 1300-1000 cm⁻¹ | Strong C-F stretching |
| IR | 1250-1050 cm⁻¹ | Asymmetric C-O-C stretching |
| IR | 3100-3000 cm⁻¹ | Aromatic C-H stretching |
| IR | 2950-2850 cm⁻¹ | Aliphatic C-H stretching |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful lens for understanding molecular properties where experimental data is scarce and for elucidating complex reaction mechanisms.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules. By optimizing the molecular geometry, one can calculate a variety of electronic descriptors that predict the molecule's stability and reactivity.
Calculations for this compound would typically involve geometry optimization followed by frequency calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net This analysis yields key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Reaction Mechanism Elucidation through Computational Modeling (e.g., cationic mechanisms for fluorinated benzene ring formation)
Computational modeling is instrumental in uncovering the detailed pathways of chemical reactions. For the synthesis of fluorinated aromatic compounds like this compound, electrophilic fluorination is a key step. The mechanism of this reaction, particularly its regioselectivity, can be complex.
Theoretical investigations suggest that the fluorination of aromatic compounds by reagents like Selectfluor can proceed via a Single-Electron Transfer (SET) mechanism. This process involves the transfer of an electron from the electron-rich aromatic ring to the fluorinating agent, forming a radical cation intermediate. Computational modeling can map the potential energy surface of this reaction, identifying the transition states and intermediates. This analysis helps to explain why fluorination occurs at specific positions on the benzene ring. By calculating the energy barriers for different pathways, chemists can understand and predict the observed regiochemistry, providing deep insight into the formation of the fluorinated benzene ring through cationic mechanisms.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
Structure-Property Relationship Studies via In Silico Methods
Quantum chemical calculations are instrumental in elucidating the electronic properties and conformational preferences of fluorinated aromatic compounds. For molecules like this compound, these methods can predict key parameters that govern its reactivity and intermolecular interactions. The introduction of fluorine atoms is known to significantly alter the electronic landscape of an aromatic ring, which can be quantified through computational analysis.
The influence of fluorine substitution on the conformation of diaryl ethers is a critical aspect of their structure-property relationship. While a definitive analysis for this compound is not available in the current literature, studies on analogous fluorinated diphenyl ethers suggest that the presence and position of fluorine can impact the torsional angles between the aromatic rings. This, in turn, affects the molecule's three-dimensional shape and its ability to interact with biological targets or other molecules.
Molecular docking simulations represent another key in silico tool. These studies can predict the binding affinity and orientation of a ligand within the active site of a protein. For a compound like this compound, docking studies could be hypothetically employed to screen for potential biological targets and to understand the structural basis of its activity. The specific placement of the difluoro and phenoxy groups would be critical in determining its binding mode.
While specific in silico studies on this compound are not publicly available, the following tables present hypothetical data based on common computational analyses performed on structurally related fluorinated diaryl ethers. This data is illustrative of the types of insights that can be gained from such studies.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| Dipole Moment (Debye) | 2.5 D | Influences solubility and intermolecular electrostatic interactions. |
| HOMO Energy (eV) | -6.8 eV | Relates to the electron-donating ability and susceptibility to oxidation. |
| LUMO Energy (eV) | -1.2 eV | Relates to the electron-accepting ability and susceptibility to reduction. |
| HOMO-LUMO Gap (eV) | 5.6 eV | Indicates chemical reactivity and electronic excitation energy. |
| Electron Affinity (eV) | 1.1 eV | Measures the ability to accept an electron. |
| Ionization Potential (eV) | 8.5 eV | Energy required to remove an electron; indicates reactivity. |
Table 2: Hypothetical Conformational Analysis of this compound
| Dihedral Angle | Calculated Value (degrees) | Description |
| C(3)-O-C(1')-C(6') | 118° | Torsion angle defining the orientation of the phenoxy ring relative to the toluene (B28343) ring. |
| C(2)-C(3)-O-C(1') | 5° | Torsion angle showing the relative planarity of the ether linkage. |
Table 3: Illustrative Molecular Docking Scores for this compound with a Hypothetical Protein Target
| Protein Target | Docking Score (kcal/mol) | Predicted Interactions |
| Hypothetical Kinase A | -8.2 | Hydrogen bonding with backbone residues, pi-stacking with aromatic side chains. |
| Hypothetical P450 Enzyme | -7.5 | Hydrophobic interactions within the active site. |
It is important to emphasize that the data presented in these tables are for illustrative purposes only and are intended to demonstrate the potential of in silico methods for characterizing this compound. Future computational research on this specific molecule is needed to validate and expand upon these hypothetical findings.
Academic and Research Applications of 2,4 Difluoro 3 Phenoxytoluene and Its Derivatives
Role as an Intermediate in Medicinal Chemistry Research
The difluorinated phenoxytoluene core is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of fluorine can significantly influence a drug candidate's lipophilicity, metabolic stability, and ability to interact with biological targets. researchgate.net
Synthesis of Substituted Benzylamine Derivatives
Benzylamine derivatives are a class of compounds with a wide range of biological activities. The synthesis of novel substituted benzylamines is an active area of research in the development of new therapeutic agents. For instance, various fluorinated benzylamine derivatives have been synthesized and evaluated for their potential as anti-Mycobacterium tuberculosis agents. openmedicinalchemistryjournal.com In one study, a series of thirty-six novel benzylamine derivatives were synthesized, with some compounds showing activity against the Mycobacterium tuberculosis H37RV strain at concentrations between 20 and 28 µM. openmedicinalchemistryjournal.com
The general synthetic approach often involves the reductive amination of a corresponding benzaldehyde. While direct synthesis from 2,4-Difluoro-3-phenoxytoluene is not explicitly detailed in the available literature, its structural elements are pertinent. For example, the synthesis of 3-Ethoxy-2-hydroxy-N-(2-fluorophenyl)benzylamine and 3-Ethoxy-2-hydroxy-N-(4-fluorophenyl)benzylamine demonstrates the incorporation of a fluorophenyl moiety into a benzylamine structure. openmedicinalchemistryjournal.com These syntheses typically achieve good to excellent yields and the resulting compounds are characterized using techniques like NMR and HRMS to confirm their structure. openmedicinalchemistryjournal.com
Table 1: Examples of Synthesized Fluorinated Benzylamine Derivatives and their Properties
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| 3-Ethoxy-2-hydroxy-N-(2-fluorophenyl)benzylamine | C15H16FNO2 | 88 | 89-91 |
| 3-Ethoxy-2-hydroxy-N-(4-fluorophenyl)benzylamine | C15H16FNO2 | 84 | 68-70 |
This table presents data on fluorinated benzylamine derivatives to illustrate the types of compounds that can be synthesized, as specific data for derivatives of this compound is not available. openmedicinalchemistryjournal.com
Design and Optimization of Fluorinated Scaffolds in Drug Discovery Programs
Fluorinated scaffolds are integral to modern drug discovery due to the beneficial properties that fluorine atoms can confer upon a molecule. pharmacyjournal.orgnih.gov The introduction of fluorine can alter acidity, lipophilicity, and conformational preferences, which can lead to improved pharmacokinetics, enhanced target selectivity, and resistance to metabolic breakdown. pharmacyjournal.org A significant portion of recently approved drugs contain fluorine, highlighting the importance of this strategy. nih.gov
The this compound structure can be considered a fluorinated scaffold. The strategic placement of fluorine atoms can block metabolic degradation at specific sites, thereby extending a drug's half-life. nbinno.com Furthermore, the high electronegativity of fluorine can influence the electronic distribution within the molecule, potentially leading to stronger interactions with target receptors. benthamscience.comresearchgate.net While case studies specifically utilizing the this compound scaffold are not prominent, the principles of its utility can be inferred from research on other fluorinated structures, such as 4,4-Difluoro-3-(phenoxymethyl)piperidine, which has been investigated for its potential as a dopamine D4 receptor antagonist. nih.gov
Contribution to the Development of Compounds for Antiviral Research (e.g., Hepatitis C Virus)
The development of effective antiviral therapies is a critical area of medicinal chemistry research. Fluorinated compounds have played a significant role in the discovery of potent antiviral agents, including those targeting the Hepatitis C Virus (HCV). nih.govnih.gov Fluorination is a known strategy to improve the potency and resistance profile of HCV NS3/4A protease inhibitors. nih.gov For example, third-generation inhibitors like glecaprevir and voxilaprevir feature fluorine substitutions. nih.gov
Research has shown that fluorination can help inhibitors adapt to structural changes in viral proteins that arise from resistance mutations. nih.gov While there is no direct evidence of this compound being used in the synthesis of anti-HCV compounds, its fluorinated aromatic structure makes it a plausible intermediate for such endeavors. The synthesis of fluorinated nucleosides is another key strategy in antiviral drug development, with compounds like Sofosbuvir, an inhibitor of the HCV NS5B polymerase, being a prime example. nih.gov
Table 2: Examples of Fluorinated Compounds with Antiviral Activity
| Compound | Virus Target | Mechanism of Action |
| Glecaprevir | Hepatitis C Virus (HCV) | NS3/4A Protease Inhibitor |
| Voxilaprevir | Hepatitis C Virus (HCV) | NS3/4A Protease Inhibitor |
| Sofosbuvir | Hepatitis C Virus (HCV) | NS5B Polymerase Inhibitor |
This table provides examples of fluorinated drugs to illustrate the role of fluorine in antiviral research. nih.govnih.gov
Contributions to Materials Science and Organic Electronics
Fluorinated aromatic compounds are not only valuable in medicine but also in the development of advanced materials. The introduction of fluorine can significantly alter the electronic and physical properties of organic molecules, making them suitable for applications in organic electronics and polymer chemistry. researchgate.net
Incorporation into Polycyclic Aromatic Frameworks for Optoelectronic Devices (e.g., Organic EL Devices)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules that are widely studied for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. princeton.edunih.govchemrxiv.org The substitution of hydrogen with fluorine in PAHs is a common strategy to tune their electronic properties, such as the molecular orbital energy levels. princeton.edu This can lead to improved stability and performance of the resulting devices.
While the direct incorporation of this compound into PAHs for optoelectronic applications is not documented, the principles of using fluorinated aromatic building blocks are well-established. nih.gov For example, fluorinated derivatives of contorted hexabenzocoronene have been studied to understand how fluorination affects their polymorphic behavior, which is crucial for controlling the bulk properties of thin films used in electronic devices. princeton.edu The use of fluorinated linkers in the synthesis of polymers for organic solar cells has also been shown to improve device performance. nih.gov
Investigation in Polymer and Resin Chemistry for Advanced Materials
The synthesis of fluorinated polymers is an area of intense research due to the unique properties these materials exhibit, including high thermal stability, chemical resistance, and low surface energy. mdpi.comresearchgate.net Fluorinated aromatic compounds can be used as monomers or building blocks in the synthesis of these advanced polymers.
Nucleophilic aromatic substitution is a common reaction used to create fluorinated poly(aryl ether)s and other related polymers. mdpi.com A compound like this compound, with its activated fluorine atoms, could potentially undergo such reactions to be incorporated into a polymer chain. These types of polymers have applications as high-performance materials in various industries. For instance, fluorinated aromatic copolymers have been synthesized and used as functional coatings to create water- and oil-repellent fabrics. researchgate.net
Exploration in Organic Semiconductor Design (based on related fluorinated biphenyls)
The strategic incorporation of fluorine atoms into π-conjugated systems is a cornerstone of modern materials science, particularly in the design of organic semiconductors. While direct research on this compound in this context is limited, the principles derived from studies on related fluorinated biphenyls and other aromatic compounds provide a strong basis for its potential applications. Fluorination profoundly influences the electronic and physical properties of organic materials, making them suitable for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) rsc.org.
The introduction of fluorine, a highly electronegative atom, has several predictable and advantageous effects on the molecular orbitals of an aromatic system. It effectively lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) rsc.orgnih.gov. This stabilization has two significant consequences for semiconductor performance. Firstly, a lower HOMO level makes the material more resistant to oxidative degradation, enhancing the device's operational stability nih.gov. Secondly, a stabilized LUMO level facilitates easier electron injection from electrodes, which is a critical factor for achieving efficient n-type or ambipolar charge transport rsc.orgnih.gov. Perfluorinated aromatic compounds, for instance, are noted for their high electron affinity and are widely used in materials science for this reason researchgate.net.
Beyond intramolecular electronic effects, fluorine substitution also plays a crucial role in dictating the solid-state packing of molecules. Intermolecular interactions, such as C–H⋯F hydrogen bonds, can promote specific supramolecular arrangements, including π-stacking motifs rsc.org. This ordered packing is highly beneficial for charge transport, as it enhances the electronic coupling between adjacent molecules, thereby increasing charge carrier mobility rsc.org. In essence, the fluorine atoms act as structural guides, directing the molecules into arrangements that are optimal for efficient charge flow. The substitution of fluorine onto a benzene (B151609) ring adds new π-orbitals that can further stabilize the ring structure, contributing to the high thermostability and chemical resistance of materials that contain fluorinated aromatics acs.org.
The table below summarizes the key effects of fluorination on the properties of aromatic compounds relevant to organic semiconductor design.
| Property Affected | Consequence of Fluorination | Benefit for Organic Semiconductors |
| HOMO Energy Level | Lowered (Stabilized) | Increased resistance to oxidative degradation, leading to enhanced device stability rsc.orgnih.gov. |
| LUMO Energy Level | Lowered (Stabilized) | Facilitates electron injection, enabling n-type or ambipolar behavior rsc.orgnih.gov. |
| Molecular Packing | Promotes ordered structures (e.g., π-stacking) via C–H⋯F interactions. | Enhances intermolecular electronic coupling, leading to higher charge carrier mobility rsc.org. |
| Electron Affinity | Increased | Improves electron-accepting (n-type) characteristics researchgate.net. |
| Chemical Stability | Increased | Contributes to longer operational lifetimes for devices acs.org. |
Given these principles, the this compound structure, which combines a fluorinated phenyl ring with a diphenyl ether linkage, presents an interesting scaffold for semiconductor design. The two fluorine atoms would be expected to lower the HOMO/LUMO levels, while the phenoxy group provides additional avenues for tuning molecular shape and intermolecular interactions.
Environmental Chemistry Research Perspectives
The widespread use of fluorinated organic compounds has led to concerns about their environmental persistence, driven by the exceptional strength of the carbon-fluorine (C-F) bond dntb.gov.uanih.gov. As a member of this class, this compound is subject to environmental scrutiny. Research into the environmental fate of fluorinated xenobiotics—compounds foreign to a biological system—focuses on understanding their degradation and transformation pathways in various environmental compartments mdpi.com.
Photocatalytic Oxidation Studies of Fluorinated Aromatic Pollutants
Photocatalytic oxidation is a promising advanced oxidation process (AOP) for the degradation of persistent organic pollutants, including fluorinated aromatic compounds nih.gov. This technology utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂), which, upon absorbing light, generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻) nih.gov. These ROS can attack and break down complex organic molecules into simpler, less harmful substances nih.govepa.gov.
The degradation mechanism for fluorinated aromatics often involves several steps. The process can be initiated by an attack from ROS on the aromatic ring, leading to hydroxylation and subsequent ring-opening epa.gov. For many per- and polyfluoroalkyl substances (PFAS), the degradation proceeds via a stepwise removal of –CF₂– groups mdpi.com. The efficiency of photocatalytic degradation is heavily influenced by factors such as the pH of the solution, the type and concentration of the photocatalyst, and the specific molecular structure of the pollutant mdpi.com. For instance, under acidic conditions, the surface of TiO₂ becomes positively charged, which promotes the adsorption of anionic fluorinated compounds like PFOA, thereby enhancing their degradation mdpi.com.
Studies on fluorinated liquid crystal monomers have shown that the molecule's electrostatic potential map—which indicates electron-rich and electron-deficient regions—can predict its susceptibility to attack by different ROS nih.govsemanticscholar.org. Molecules with electron-rich (negative potential) regions are more vulnerable to electrophilic attack by species like photogenerated holes (h⁺) and •OH radicals nih.govsemanticscholar.org. This structure-reactivity relationship is critical for predicting the degradation pathways and rates for compounds like this compound.
Biotransformation and Environmental Fate Modeling of Fluorinated Xenobiotics
While the C-F bond is highly stable, microorganisms have evolved enzymatic machinery capable of biotransforming or even mineralizing some organofluorine compounds nih.govmdpi.com. The environmental fate of fluorinated xenobiotics is thus a complex interplay between their inherent persistence and their susceptibility to microbial degradation mdpi.comresearchgate.net.
Microbial degradation can occur under both aerobic and anaerobic conditions mdpi.comnih.gov. Aerobic pathways often involve oxygenase enzymes, such as monooxygenases and dioxygenases, which incorporate oxygen atoms into the aromatic ring, making it unstable and leading to C-F bond cleavage and fluoride (B91410) ion release mdpi.comresearchgate.net. Fungi, with their powerful cytochrome P450 monooxygenases and extracellular enzymes, are also crucial in the biotransformation of persistent xenobiotics dntb.gov.uaresearchgate.net. Anaerobic degradation of certain fluorobenzoates has been observed under denitrifying conditions, where bacteria like Pseudomonas stutzeri can utilize the compound as a growth substrate, releasing fluoride stoichiometrically nih.gov.
The table below lists some of the key microbial genera and enzyme types involved in the degradation of fluorinated compounds.
| Microbial Group | Enzyme Type | Degradation Condition |
| Bacteria (Pseudomonas, Rhodococcus) | Dehalogenases, Monooxygenases, Dioxygenases | Aerobic mdpi.comnih.gov. |
| Bacteria (Pseudomonas stutzeri) | Not specified | Anaerobic (Denitrifying) nih.gov. |
| Fungi (Cunninghamella elegans) | Cytochrome P450 monooxygenases, Laccases, Peroxidases | Aerobic dntb.gov.uamdpi.comresearchgate.net. |
Environmental fate modeling is a computational tool used to predict the partitioning, transport, and persistence of chemicals in the environment researchgate.netnih.gov. Models like the Equilibrium Criterion (EQC) model use a chemical's physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) to estimate its distribution across different environmental compartments like air, water, soil, and sediment researchgate.net. For fluorinated compounds, these models are essential for assessing exposure risks and understanding their long-range transport potential nih.govmdpi.com. The substitution of hydrogen with fluorine significantly alters these properties, meaning that organofluorine compounds can behave quite differently in the environment compared to their non-halogenated or chlorinated analogs researchgate.net.
Future Directions and Emerging Research Frontiers
Development of Novel and Sustainable Synthetic Routes for Fluorinated Aryl Ethers
The synthesis of fluorinated aryl ethers, including 2,4-Difluoro-3-phenoxytoluene, is an area of active research, moving towards more efficient, sustainable, and versatile methods. Traditional approaches often rely on harsh conditions or stoichiometric reagents. Modern research, however, is focused on catalytic systems that offer milder conditions and broader functional group tolerance.
Palladium-catalyzed C-O cross-coupling reactions represent a significant advancement. acs.org These methods allow for the coupling of (hetero)aryl bromides with fluorinated alcohols using specialized phosphine (B1218219) ligands and mild bases like cesium carbonate (Cs₂CO₃) or the more economical potassium phosphate (B84403) (K₃PO₄). acs.org Another promising frontier is the development of metal-free synthesis techniques. For instance, the use of sulfuryl fluoride (B91410) (SO₂F₂) as a traceless activator enables the synthesis of polyfluoroalkyl aryl ethers under mild, metal-free conditions with short reaction times. acs.org
Organocatalysis also presents a novel route for creating polymers based on these structures. Research has shown that organocatalyzed nucleophilic aromatic substitution (SNAr) of silyl-protected dithiols can proceed rapidly at room temperature with low catalyst loadings, opening new avenues for the synthesis of related fluorinated poly(aryl thioethers). nih.gov These advancements are crucial for making complex molecules like this compound more accessible for research and application.
| Method | Catalyst/Activator | Key Features | Potential Application for this compound Synthesis |
|---|---|---|---|
| Palladium-Catalyzed C-O Cross-Coupling | Palladium precatalyst (e.g., tBuBrettPhos Pd G3) | Excellent functional group tolerance; mild base compatibility (Cs₂CO₃, K₃PO₄). acs.org | Coupling of 3-bromo-2,4-difluorotoluene with phenol (B47542). |
| Metal-Free Activation | Sulfuryl Fluoride (SO₂F₂) | Mild conditions; short reaction times (e.g., 30 min); avoids transition metals. acs.org | Activation of a corresponding hydroxyl precursor for reaction with a phenoxide. |
| Organocatalysis for Polymers | Organocatalysts (e.g., phosphazenes) | Rapid, room-temperature polymerization; low catalyst loading. nih.gov | Polymerization of monomers derived from this compound. |
Deeper Exploration of Structure-Function Relationships in Bioactive and Material Applications
Future research will focus on systematically modifying this structure to understand these relationships. For example, synthesizing isomers with different fluorination patterns and evaluating their properties would provide direct insight into how fluorine placement dictates function. Such studies are essential for designing next-generation pharmaceuticals or agrochemicals where fluorinated aryl ether motifs are common. acs.orgnih.gov Understanding these relationships would enable the fine-tuning of molecular properties for specific applications, whether it be enhancing binding to a protein target or improving stability in a material matrix.
Untapped Potential in Novel Material Systems and Device Architectures
Fluorinated polymers are highly sought after for advanced applications due to their excellent thermal stability, hydrophobicity, and desirable dielectric properties. rsc.org The this compound moiety could serve as a key building block for new high-performance polymers, such as fluorinated poly(aryl ether)s (FPAEs). rsc.org
The incorporation of this structure could lead to materials with low dielectric constants and low dielectric loss, which are critical for high-speed communication technologies. rsc.org The high fluorine content and the potential for creating twisted polymer chain structures can reduce intermolecular interactions and free volume, leading to superior dielectric performance. rsc.org Furthermore, the inherent thermal stability of the aryl ether linkage, combined with the strong C-F bonds, suggests that polymers incorporating this unit would exhibit high thermal degradation temperatures and glass transition temperatures. rsc.org The untapped potential lies in synthesizing and characterizing these novel polymers for use in next-generation electronics, aerospace components, and hydrophobic coatings.
| Property | Anticipated Characteristic | Underlying Structural Contribution | Potential Application |
|---|---|---|---|
| Dielectric Performance | Low dielectric constant and loss rsc.org | High fluorine content; twisted polymer backbone. rsc.org | High-frequency circuit boards, 5G technology. |
| Thermal Stability | High decomposition temperature (Td5) rsc.org | Strong C-F and aryl-ether bonds. | Aerospace materials, high-temperature insulators. |
| Hydrophobicity | High water contact angle; low water absorption. rsc.org | Fluorinated surfaces are inherently water-repellent. | Moisture-resistant coatings, advanced textiles. |
Interdisciplinary Research with Biological Systems and Advanced Catalysis
The intersection of synthetic chemistry and biology offers fertile ground for future research on this compound. Advanced catalytic methods are not only for bulk synthesis but also for late-stage functionalization of complex, biologically active molecules. nih.gov The ability to introduce a fluoroalkyl or fluoroaryl ether group at a late stage in a synthetic sequence is a powerful tool for medicinal chemists to quickly generate analogs with potentially improved metabolic stability or pharmacological profiles. nih.gov
Future interdisciplinary work could involve using derivatives of this compound as probes to study biological systems. The fluorine atoms can be used as reporters in ¹⁹F NMR studies to investigate molecular interactions and binding events within complex biological environments. This synergy between advanced catalysis, which provides access to these molecules, and chemical biology, which uses them as tools, will likely uncover new applications and fundamental understanding.
Advancements in Computational Predictive Models for Fluorinated Organic Compounds
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of fluorinated compounds, reducing the need for time-consuming trial-and-error experimentation. nih.gov Density Functional Theory (DFT) and other computational methods can be used to accurately predict ¹⁹F NMR chemical shifts, which is invaluable for structure elucidation and product identification, especially when authentic standards are unavailable. nih.gov
For this compound, computational models can be employed to:
Predict Spectroscopic Properties: Calculate ¹⁹F, ¹³C, and ¹H NMR spectra to aid in characterization.
Analyze Reactivity: Model reaction mechanisms and predict bond-breaking enthalpies to understand environmental fate or synthetic reaction pathways. nih.gov
Evaluate Molecular Properties: Predict conformational preferences, dipole moments, and electronic properties that govern its behavior in materials and biological systems.
As computational power and theoretical models improve, these predictive tools will become indispensable for guiding the rational design of new experiments, accelerating the discovery of novel materials and bioactive molecules based on the this compound scaffold. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2,4-Difluoro-3-phenoxytoluene, and how can purity be optimized?
Methodological Answer:
- Synthesis Pathways : Use fluorinated aromatic precursors (e.g., 2,4-difluorotoluene derivatives) coupled with phenoxy groups via nucleophilic aromatic substitution. Optimize reaction conditions (e.g., temperature: 80–120°C; catalyst: CuI/1,10-phenanthroline) to enhance regioselectivity .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹⁹F NMR for fluorine environment analysis) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Structural Analysis : Use X-ray crystallography to resolve crystal packing and bond angles. Complement with FT-IR to identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
- Electronic Properties : Perform DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare experimental UV-Vis spectra (λmax in acetonitrile) with theoretical predictions .
Advanced Research Questions
Q. How can this compound be utilized as an intermediate in medicinal chemistry?
Methodological Answer:
- Derivative Synthesis : Functionalize the phenoxy group via Suzuki-Miyaura coupling to introduce bioactive moieties (e.g., boronic acids). Screen derivatives for antimicrobial activity using MIC assays against S. aureus and E. coli .
- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict binding affinities with bacterial enzyme targets (e.g., dihydrofolate reductase). Validate via enzyme inhibition assays .
Q. What experimental and computational strategies resolve contradictions in reported bioactivity data for fluorinated analogs?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, MTT protocol for cytotoxicity). Use meta-analysis to identify confounding variables (e.g., solvent effects in HeLa vs. MCF-7 assays) .
- Computational Validation : Apply QSAR models to correlate substituent effects (e.g., fluorine position) with bioactivity. Cross-reference with in vitro results to identify outliers .
Q. How to design fluorinated polymers using this compound for electronic materials?
Methodological Answer:
- Polymer Synthesis : Incorporate the compound into polyarylene ethers via step-growth polymerization (e.g., with bisphenol A). Optimize thermal stability (TGA: >300°C decomposition) and dielectric properties .
- Device Integration : Test thin-film transistors (TFTs) for charge carrier mobility (Hall effect measurements). Compare with non-fluorinated analogs to quantify fluorine’s impact on electron-withdrawing behavior .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for fluorinated intermediates?
Methodological Answer:
- Controlled Replication : Systematically vary parameters (e.g., solvent polarity, catalyst loading) using design of experiments (DoE). Analyze via ANOVA to identify critical factors .
- Byproduct Profiling : Use LC-MS to detect side products (e.g., defluorination intermediates). Adjust reaction stoichiometry or add scavengers (e.g., molecular sieves) to suppress competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
